5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride
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Overview
Description
5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by subsequent reactions to introduce the pentan-1-amine side chain . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Etonitazene: An analgesic with a similar structure.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Uniqueness
5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is unique due to its specific side chain and the potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14;;/h4-5,7-8H,2-3,6,9-10,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUCMYGSIDAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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